molecular formula C17H20N2 B2518905 1-Benzyl-3-phenylpyrrolidin-3-amine CAS No. 124563-09-3

1-Benzyl-3-phenylpyrrolidin-3-amine

Cat. No. B2518905
CAS RN: 124563-09-3
M. Wt: 252.361
InChI Key: MENLHMNABZXCRV-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenylpyrrolidin-3-amine, also known as BPAP, is a chemical compound that belongs to the class of psychoactive substances. It has gained significant attention in recent years due to its potential therapeutic effects on various neurological disorders. BPAP is a non-amphetamine derivative and has been found to have a unique mechanism of action that differentiates it from other psychoactive substances.

Scientific Research Applications

Enantiodivergent Synthesis

Researchers have explored enantiodivergent synthesis methods involving derivatives of pyrrolidinone, aiming to achieve amino analogues of pantolactone. These methods involve using chirality transfer agents to produce chiral auxiliaries that are crucial in diastereoselective reactions (Camps et al., 2007).

Efficient Synthesis of Chiral Building Blocks

A practical and efficient synthesis route has been developed for producing key chiral building blocks for the synthesis of biologically active compounds. This process features a stereospecific and regioselective chlorination of aziridinium ion intermediates (Ohigashi et al., 2010).

Synthesis of Pyrimidinone Derivatives

The synthesis of 2-substituted pyrimidin-4(3H)-ones utilizing itaconic acid derivatives showcases the versatility of pyrrolidinone derivatives in creating compounds that may have varied applications, including in pharmaceutical chemistry (Grošelj et al., 2013).

Development of Polymers with Low Bandgaps

Research into aminobenzodione-based polymers illustrates the potential of pyrrolidinone derivatives in materials science, particularly for creating polymers with low bandgaps and solvatochromic behavior suitable for electronic applications (Zhang et al., 2014).

Novel Antitumor and Antimicrobial Agents

Microwave-assisted, chemoselective synthesis has been used to create novel compounds with potential antitumor and antimicrobial applications. This approach emphasizes the role of pyrrolidinone derivatives in medicinal chemistry (Azmy et al., 2018).

Catalysis and Organic Transformations

Pyrrolidine-based amino alcohols derived from tartaric acid have been used as chiral ligands in the enantioselective alkylation of benzaldehyde, demonstrating the utility of pyrrolidinone derivatives in catalysis and organic synthesis (Gonsalves et al., 2003).

Safety and Hazards

The safety information for “1-Benzyl-3-phenylpyrrolidin-3-amine” includes several hazard statements: H302, H314, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers

Relevant papers related to “this compound” include a review on the use of the pyrrolidine ring in drug discovery and a brief review of the biological potential of indole derivatives . These papers provide valuable insights into the potential applications and future directions of “this compound” and similar compounds.

properties

IUPAC Name

1-benzyl-3-phenylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c18-17(16-9-5-2-6-10-16)11-12-19(14-17)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENLHMNABZXCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=CC=C2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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